2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid
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Overview
Description
2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Chlorination: Introduction of a chlorine atom to the benzoic acid ring.
Sulfonylation: Addition of a sulfonyl group to the piperazine ring.
Ethylation: Introduction of an ethyl group to the piperazine ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography might be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could potentially modify the sulfonyl group.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
In industrial applications, the compound might be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4-methyl-piperazine-1-sulfonyl)-benzoic acid
- 2-Chloro-5-(4-ethyl-piperidine-1-sulfonyl)-benzoic acid
Uniqueness
The unique structural features of 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid, such as the specific positioning of the chlorine and sulfonyl groups, might confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDYPIZFPSVWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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